molecular formula C8H4ClNO2S B6346137 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde CAS No. 1354932-86-7

5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346137
CAS RN: 1354932-86-7
M. Wt: 213.64 g/mol
InChI Key: UWODAJUJLBHVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years .


Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was designed, synthesized, and evaluated for antitubercular activity .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde”, are a very important class of heterocyclic compounds. They have diverse applications in medicinal chemistry and have been reported to possess a wide range of therapeutic properties . These include:

Drug Synthesis

Thiophene derivatives are used in the synthesis of various drugs. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . Similarly, “5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde” could potentially be used in the synthesis of new drugs.

Material Science

Thiophene derivatives also have applications in material science . They can be used in the development of new materials with unique properties.

Antimicrobial Properties

Some benzothiophene derivatives, which are structurally similar to “5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde”, have shown high antibacterial activity against S. aureus . This suggests that “5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde” might also have potential antimicrobial applications.

Antifungal Properties

Certain benzothiophene derivatives have been found to have potential as antifungal agents . This opens up the possibility of “5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde” being used in the development of new antifungal treatments.

Antioxidant Capacities

Some benzothiophene derivatives have shown high antioxidant capacities . This suggests that “5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde” might also have potential antioxidant applications.

Mechanism of Action

Target of Action

It’s worth noting that both indole and thiophene derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole and thiophene derivatives, are known to interact strongly with their targets due to their aromatic nature and the presence of excessive π-electrons . This interaction can lead to various changes in the target, ultimately resulting in the observed biological activities.

Biochemical Pathways

Related compounds such as indole and thiophene derivatives are known to affect a wide range of pathways, leading to diverse biological activities .

Pharmacokinetics

It’s worth noting that thiophene derivatives, which share structural similarities with this compound, are known to be soluble in most organic solvents but insoluble in water . This could potentially impact the compound’s bioavailability.

Result of Action

Related compounds such as indole and thiophene derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-3-(thiophen-2-yl)benzoic acid, indicates that it causes skin irritation .

Future Directions

The development of compounds bearing a thiophene moiety for antiviral treatment is a growing interest . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

properties

IUPAC Name

5-chloro-3-thiophen-2-yl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-5(4-11)7(10-12-8)6-2-1-3-13-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWODAJUJLBHVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.